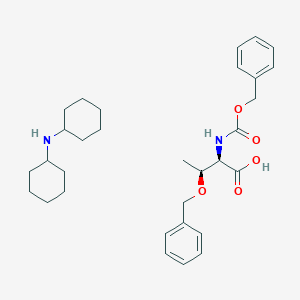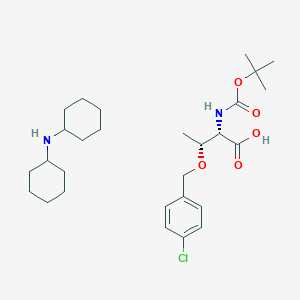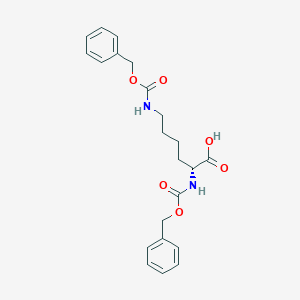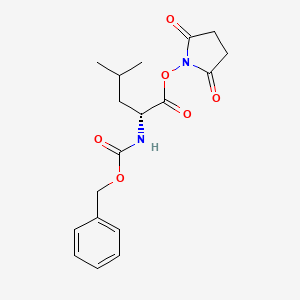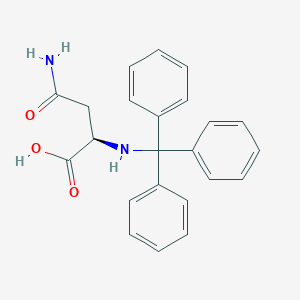
H-D-Asn(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis. This compound is commonly used in the field of peptide chemistry to facilitate the synthesis of peptides by preventing unwanted side reactions.
Mechanism of Action
Target of Action
D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .
Mode of Action
D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Biochemical Pathways
D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .
Result of Action
D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .
Biochemical Analysis
Biochemical Properties
“D-Asparagine, N-(triphenylmethyl)-” participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic control of cell functions in nerve and brain tissue
Cellular Effects
Asparagine, from which it is derived, is known to play a vital role in the development of cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Asparagine, the amino acid from which it is derived, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Asparagine, the amino acid from which it is derived, has been studied in animal models .
Metabolic Pathways
“D-Asparagine, N-(triphenylmethyl)-” is likely involved in the metabolic pathways of asparagine, given that it is a derivative of this amino acid. Asparagine is involved in several metabolic pathways, including the synthesis of proteins, lipids, and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-D-Asn(Trt)-OH can undergo various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The protected asparagine can be coupled with other amino acids or peptide fragments using coupling reagents like HATU or DIC in the presence of a base like DIPEA.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HATU or DIC in the presence of DIPEA.
Major Products Formed
Deprotection: L-asparagine.
Coupling: Peptide chains with asparagine residues.
Scientific Research Applications
H-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
H-D-Asn(Trt)-OtBu: Another protected form of asparagine with a tert-butyl group protecting the carboxyl group.
H-Asn(Trt)-2-ClTrt resin: A resin-bound form of protected asparagine used in solid-phase peptide synthesis.
Uniqueness
H-D-Asn(Trt)-OH is unique in its specific use of the trityl group for protecting the amine group of asparagine. This protection strategy is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of peptide chains.
Properties
CAS No. |
200192-49-0 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |
InChI Key |
BRRPJQYCERAMFI-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |
Synonyms |
(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


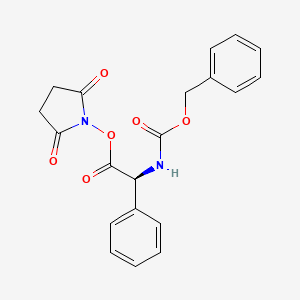

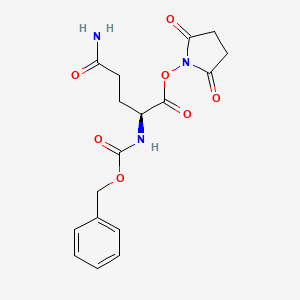
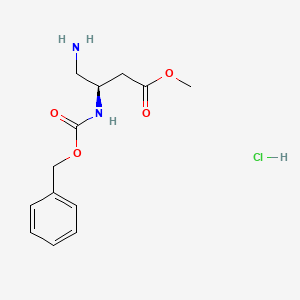


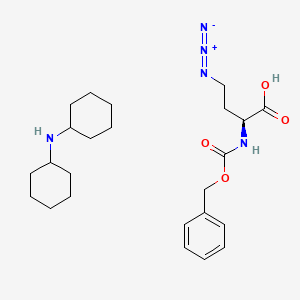
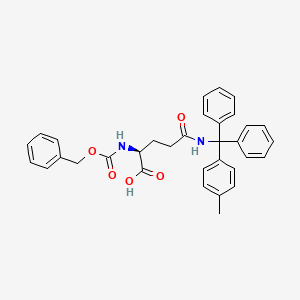
![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
